![molecular formula C24H25N5O6 B1190478 N'~2~,N'~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE](/img/structure/B1190478.png)
N'~2~,N'~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole core substituted with hydrazide groups and methoxyphenyl moieties, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3,5-dimethyl-1H-pyrrole-2,4-dicarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Shares similar methoxyphenyl groups but differs in the core structure.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Another compound with methoxyphenyl groups but with a different central moiety.
Uniqueness
N’~2~,N’~4~-BIS[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3,5-DIMETHYL-1H-PYRROLE-2,4-DICARBOHYDRAZIDE is unique due to its pyrrole core and the specific arrangement of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H25N5O6 |
|---|---|
Molecular Weight |
479.5g/mol |
IUPAC Name |
2-N,4-N-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide |
InChI |
InChI=1S/C24H25N5O6/c1-13-19(23(32)28-25-11-15-7-5-9-17(34-3)21(15)30)14(2)27-20(13)24(33)29-26-12-16-8-6-10-18(35-4)22(16)31/h5-12,27,30-31H,1-4H3,(H,28,32)(H,29,33)/b25-11+,26-12+ |
InChI Key |
VOEWPZDGLNIHGI-KOZSXFMUSA-N |
SMILES |
CC1=C(NC(=C1C(=O)NN=CC2=C(C(=CC=C2)OC)O)C)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Z)-[1-(4-Fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
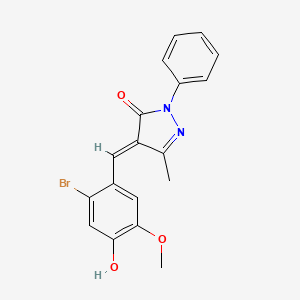

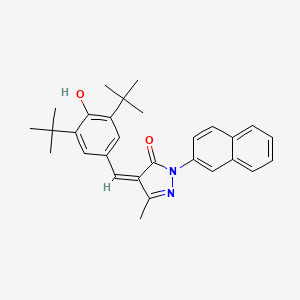
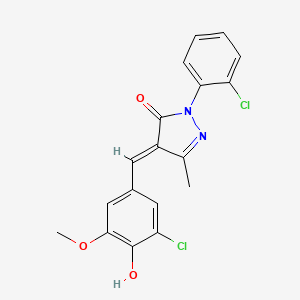
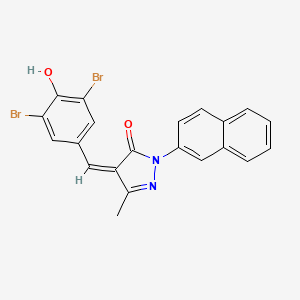
![3-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B1190407.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-1-naphthohydrazide](/img/structure/B1190408.png)
![2-[2-(1H-indol-3-ylmethylene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B1190410.png)
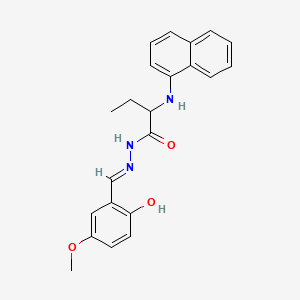
![2-[(3,5-Dimethylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190415.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1190418.png)
